molecular formula C16H18N6O B2617750 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine CAS No. 537667-13-3

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine

Cat. No.: B2617750
CAS No.: 537667-13-3
M. Wt: 310.361
InChI Key: ICAARADRKONXBF-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-7H-purine is a purine derivative functionalized with a piperazine moiety substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to a class of molecules designed to modulate biological targets, particularly within the central nervous system, due to the structural similarity of its piperazine group to ligands of neurotransmitter receptors.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAARADRKONXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine typically involves the reaction of a purine derivative with a piperazine compound. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 4-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The purine ring can undergo reduction under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.

Scientific Research Applications

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data for Selected Compounds

Compound Name / ID Substituent on Piperazine Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Key Features
Target Compound 4-(4-Methoxyphenyl) 350.39* Not reported Not reported Para-methoxy enhances electronic effects
Compound 11 4-(Isopropylsulfonyl) 517.4 Not reported 96 Sulfonyl group improves metabolic stability
Compound 40 4-(Benzodioxin carbonyl) 587.2 135–136 >99 Bulky substituent may reduce CNS penetration
Compound 48 4-(Pyrrolidinyl carbonyl) 522.2 200–201 >99 Pyrrolidine enhances lipophilicity
Compound 49 4-(Morpholinyl carbonyl) 538.1 181–182 >99 Morpholine improves aqueous solubility
Compound 50 4-(2-Methylpropyl carboxamide) 524.3 222–223 >99 Branched alkyl chain may affect bioavailability
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-7H-purine 4-(2-Methoxyphenyl) 350.39* Not reported Not reported Ortho-methoxy may sterically hinder receptor binding

*Calculated based on molecular formula.

Substituent Effects on Pharmacokinetics

  • Bulk and Solubility : Compounds with bulky substituents (e.g., benzodioxin in Compound 40) exhibit higher molecular weights and reduced CNS permeability, whereas morpholine-containing derivatives (Compound 49) show improved solubility due to polar oxygen atoms .
  • Lipophilicity : Pyrrolidine and alkyl carboxamide substituents (Compounds 48, 50) increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Broader Piperazine-Containing Heterocycles

Table 2: Comparison with Non-Purine Piperazine Derivatives

Compound Class Core Structure Substituent on Piperazine Reported Activities
4H-Pyrido[1,2-a]pyrimidin-4-ones Pyridopyrimidinone 3-Methoxyphenyl, 4-methylpiperazine Not specified; likely kinase or GPCR modulation
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine Purine 4-(Pyrimidinyl with tetrahydrofuran) Potential antiviral or anticancer activity
  • Scaffold Flexibility: The target compound’s purine core allows for π-π stacking interactions in receptor binding, unlike pyridopyrimidinones, which may prioritize hydrogen bonding .
  • Substituent Diversity : Piperazine derivatives with tetrahydrofuran () or indole () moieties highlight the role of heterocyclic appendages in tuning target selectivity .

Biological Activity

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and compares it with related compounds.

Chemical Structure and Properties

The compound features a purine core substituted with a piperazine moiety that carries a methoxyphenyl group. This unique structure enhances its lipophilicity and bioavailability, allowing for interaction with various biological targets. Its molecular formula is C15H18N4OC_{15}H_{18}N_4O with a molecular weight of approximately 286.33 g/mol.

Target Receptors

The primary target of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is the alpha1-adrenergic receptor , which plays a crucial role in smooth muscle contraction in various tissues, including blood vessels and the prostate. The compound exhibits an affinity for these receptors ranging from 22 nm to 250 nm .

Biochemical Pathways

Upon binding to alpha1-adrenergic receptors, the compound can initiate intracellular signaling cascades that may lead to apoptosis in certain cancer cell lines. This suggests potential applications in oncology, particularly for targeting tumors that express these receptors.

Anticancer Activity

Recent studies have demonstrated that 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine can induce apoptosis in cancer cells. For instance, it has shown promising results against liver cancer cell lines, with IC50 values indicating potent cytotoxicity .

Enzyme Inhibition

The compound is also being investigated as an acetylcholinesterase inhibitor , which could have implications for treating neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies suggest effective binding at both peripheral and catalytic sites of the enzyme .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityIC50 (μM)References
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purinePurine derivativeAnticancer, Enzyme Inhibition< 10
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazolesPiperazine derivativeAlpha1-antagonist< 20
4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-onePiperazine derivativeAnticancer< 15

This table highlights the distinct biological activities associated with structurally similar compounds, emphasizing the unique properties of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine.

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In vitro studies on liver cancer cell lines (Huh7) demonstrated that compounds similar to 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine exhibited significant anticancer properties, outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) and cladribine .

Research Findings: Molecular Docking Studies

Molecular docking simulations have indicated strong binding affinities of this compound to acetylcholinesterase, suggesting its potential role as a therapeutic agent in neurodegenerative disorders. The docking scores indicate favorable interactions at critical binding sites, supporting further development as an enzyme inhibitor .

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